molecular formula C3H4BrN3S B596045 5-Bromo-3-(methylthio)-1h-1,2,4-triazole CAS No. 15777-62-5

5-Bromo-3-(methylthio)-1h-1,2,4-triazole

Cat. No. B596045
CAS RN: 15777-62-5
M. Wt: 194.05
InChI Key: VPIIPESHRNBIQT-UHFFFAOYSA-N
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Description

5-Bromo-3-(methylthio)-1H-1,2,4-triazole, also known as 5-Bromo-3-methylthio-1H-1,2,4-triazole and 5-BMT, is a heterocyclic aromatic compound with a thiol-containing side chain. It is used in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and dyes. 5-Bromo-3-(methylthio)-1H-1,2,4-triazole is a versatile synthetic building block and has been used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Electron-Releasing and Attracting Properties

The kinetics of reactions involving bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles have been studied to understand the relative electron-releasing power of a singly bound nitrogen atom and the electron-attracting power of a doubly bound nitrogen atom when present in the same five-membered ring. The study found that 5-bromo-1-methyltetrazole is more reactive than its triazole counterparts due to less stabilization in the transition state, highlighting the significance of the position and number of nitrogen atoms in influencing reactivity and stability in such compounds (Barlin, 1967).

Antiviral Applications

Research on new acylated 1,2,4-triazole derivatives has demonstrated specific inhibition of rubella virus replication in cell cultures, without affecting other viruses like herpes simplex, influenza, and adenovirus. This specificity suggests a potential for 5-Bromo-3-(methylthio)-1H-1,2,4-triazole derivatives in developing selective antiviral therapies (Horváth, Somorai, & Szilágyi, 1986).

Antitumor and Antibacterial Properties

The synthesis of azomethine derivatives of triazole and their complexes with metals such as copper(I) and zinc(II) has been explored for antitumor activities. These compounds have been characterized and studied, suggesting a potential route for creating new antitumor agents using triazole as a core structure (Ghammamy & Sedaghat, 2013). Additionally, the synthesis of triazole derivatives with isoxazolyl groups has demonstrated antibacterial activity, offering insights into the design of new antibacterial compounds (Hui et al., 2010).

Corrosion Inhibition

Triazole derivatives, including those related to 5-Bromo-3-(methylthio)-1H-1,2,4-triazole, have been studied for their effectiveness in inhibiting mild steel corrosion in acidic solutions. These studies indicate that triazole compounds can act as efficient corrosion inhibitors, suggesting applications in industrial processes and materials preservation (Hassan, Abdelghani, & Amin, 2007).

properties

IUPAC Name

5-bromo-3-methylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3S/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIIPESHRNBIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672491
Record name 5-Bromo-3-(methylsulfanyl)-1H-1,2,4-triazole
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Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(methylthio)-1h-1,2,4-triazole

CAS RN

15777-62-5
Record name 5-Bromo-3-(methylthio)-1H-1,2,4-triazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(methylsulfanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-(methylthio)-1H-1,2,4-triazole
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